molecular formula C12H17ClN2O B1377767 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride CAS No. 1177279-61-6

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride

Cat. No. B1377767
M. Wt: 240.73 g/mol
InChI Key: XGUZQQJVZXQWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is 240.73 . The compound contains a pyrrolidin-2-one group attached to a 3,4-dimethylphenyl group via an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Surfactant Chemistry and Applications

The research on pyrrolidinone-based surfactants, including derivatives similar to 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride, highlights the significant role of pyrrolidone in enhancing surfactant performance. Pyrrolidone derivatives exhibit improved water solubility, compatibility, and solvency. They are particularly interesting for their ability to interact synergistically with anionic surfactants, thanks to the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of pseudoquaternary ammonium ions, which are stabilized by hydrophobic bonding, enhancing the surfactant's properties. Such findings suggest the potential of pyrrolidinone derivatives in industrial and academic research, focusing on applications that require surfactants with improved performance characteristics Robert B. Login, 1995.

Supramolecular Chemistry and Applications

Supramolecular capsules derived from calixpyrrole scaffolds, sharing structural similarities with pyrrolidinone derivatives, showcase the versatility of pyrrolidinone and its derivatives in constructing molecular capsules. The research emphasizes the use of calix[4]pyrroles, demonstrating how the pyrrolidone ring, when modified, can lead to the development of supramolecular structures with potential applications in drug delivery, sensing, and as molecular containers. The ability of these structures to bind selectively to substrates indicates their significance in designing new materials and devices for various scientific and technological purposes P. Ballester, 2011.

Biomedical Applications

The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM) includes research into pyrrolidine derivatives, such as 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride. Pyrrolidines and their derivatives play a crucial role in the development of antidiabetic drugs by inhibiting the enzyme DPP IV, which is responsible for the degradation of incretin hormones. These hormones are essential for the regulation of glucose metabolism, and their stabilization through DPP IV inhibition represents a significant therapeutic strategy for managing T2DM. The research underscores the potential of pyrrolidine derivatives in medicinal chemistry, highlighting their role in developing new treatments for diabetes and other metabolic disorders Laura Mendieta, T. Tarragó, E. Giralt, 2011.

Safety And Hazards

The safety and hazards associated with “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” are not specified in the available resources .

properties

IUPAC Name

4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUZQQJVZXQWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride

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